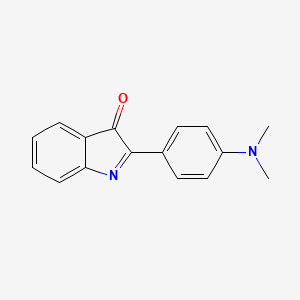

2-(4-(Dimethylamino)phenyl)-3H-indol-3-one

Description

Historical Trajectory and Significance of Indole (B1671886) and Indol-3-one (B1248957) Derivatives in Chemical Research

The story of indole chemistry is deeply intertwined with the history of synthetic dyes. The journey began in the mid-19th century with the study of indigo, a natural dye of immense historical and economic importance. In 1866, Adolf von Baeyer successfully reduced oxindole, a derivative of isatin (B1672199) which is in turn derived from indigo, to indole using zinc dust. wikipedia.orgmdpi.com This seminal work laid the foundation for the systematic exploration of the indole scaffold. By the early 20th century, the Fischer indole synthesis, developed in 1883, had become a cornerstone method for creating a vast array of substituted indoles, further fueling research in this area. wikipedia.org

The significance of the indole nucleus expanded dramatically with the discovery of its presence in a multitude of natural products and biologically crucial molecules. nih.gov Tryptophan, an essential amino acid, and serotonin, a key neurotransmitter, are prominent examples that underscore the biological relevance of the indole motif. wikipedia.org This has naturally led to extensive research into indole derivatives as potential therapeutic agents, with applications ranging from anticancer to antiviral and antimicrobial drugs. mdpi.comnih.gov

Indol-3-ones, also known as indoxyles, represent a specific class of indole derivatives that have garnered considerable attention. Their unique electronic structure, characterized by a cross-conjugated system, imparts interesting chemical and physical properties. Historically, they have been recognized as intermediates in various chemical transformations and as core structures in certain bioactive compounds.

Rationale for Dedicated Scholarly Investigation of 2-(4-(Dimethylamino)phenyl)-3H-indol-3-one and Related Structures

The focused academic interest in this compound stems from its specific molecular architecture. The molecule incorporates an electron-donating dimethylamino group attached to a phenyl ring, which in turn is conjugated to the electron-accepting indol-3-one core. This "push-pull" or donor-acceptor (D-A) arrangement is a well-established strategy for designing molecules with significant intramolecular charge transfer (ICT) character. Such molecules are known to exhibit interesting photophysical properties, including solvatochromism (solvent-dependent color) and large Stokes shifts, making them attractive for various applications.

Furthermore, the broader class of 2-aryl-3H-indol-3-ones has shown promising biological activity, particularly in the field of antimalarial drug discovery. nih.govdntb.gov.uaresearchgate.net Research into this class of compounds is driven by the urgent need for new therapeutic agents to combat drug-resistant strains of parasites like Plasmodium falciparum. nih.govdntb.gov.ua The investigation of specific derivatives, such as this compound, is a logical step in elucidating structure-activity relationships (SAR) and optimizing the therapeutic potential of this chemical scaffold.

A study on the antiplasmodial activity of a series of 2-aryl-3H-indol-3-ones revealed that a closely related compound, 2-(4-dimethylaminophenyl)-5-methoxy-indol-3-one, exhibited potent activity. This finding provides a strong rationale for the dedicated investigation of similar structures, including the title compound, to explore their potential as medicinal agents. nih.gov

Table 1: Antiplasmodial Activity of a Related 2-Aryl-3H-indol-3-one Derivative

| Compound | IC₅₀ (nM) against P. falciparum (FcB1 strain) | Selectivity Index (SI) |

|---|---|---|

| 2-(4-dimethylaminophenyl)-5-methoxy-indol-3-one | 49 | 423.4 |

Data sourced from a study on the antiplasmodial activities of 2-aryl-3H-indol-3-ones. nih.gov The Selectivity Index is the ratio of cytotoxicity (CC₅₀ against MCF7 cells) to antiplasmodial activity (IC₅₀ against FcB1 strain). nih.gov

Delineation of Key Research Avenues and Objectives for this compound

Current and future academic research on this compound is likely to be concentrated in several key areas:

Synthesis and Characterization: The development of efficient and versatile synthetic routes to this compound and its analogues is a primary objective. A common method involves the deoxygenation of the corresponding indolone-N-oxides. nih.gov Thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction is crucial to confirm the molecular structure and understand its solid-state packing.

Photophysical Properties: A detailed investigation of the absorption and emission properties of this chromophore is a significant research avenue. This includes studying its solvatochromic behavior by measuring its spectra in a range of solvents with varying polarities. Such studies provide insights into the nature of the excited state and the extent of intramolecular charge transfer. Key parameters to be determined would include absorption and emission maxima, Stokes shifts, and fluorescence quantum yields.

Medicinal Chemistry and Biological Evaluation: Building upon the known antiplasmodial activity of related compounds, a key objective is to evaluate the biological activity of this compound. This would involve in vitro screening against various pathogens, such as Plasmodium falciparum, and cancer cell lines to determine its therapeutic potential. Further studies would aim to elucidate its mechanism of action and establish structure-activity relationships by synthesizing and testing a library of related derivatives.

Computational and Theoretical Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools to complement experimental findings. These computational methods can be used to model the electronic structure, predict absorption and emission spectra, and understand the nature of electronic transitions in this compound. Such studies can aid in the rational design of new derivatives with tailored properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

95654-32-3 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-[4-(dimethylamino)phenyl]indol-3-one |

InChI |

InChI=1S/C16H14N2O/c1-18(2)12-9-7-11(8-10-12)15-16(19)13-5-3-4-6-14(13)17-15/h3-10H,1-2H3 |

InChI Key |

COBVWQVBYSMTGS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Engineering of 2 4 Dimethylamino Phenyl 3h Indol 3 One Analogues

Strategic Approaches to the 3H-Indol-3-one Scaffold Construction

The construction of the 3H-indol-3-one core is a foundational step in the synthesis of 2-(4-(dimethylamino)phenyl)-3H-indol-3-one. This typically involves condensation reactions and methods for the specific placement of the aryl group.

Condensation Chemistry for the Indol-3-one (B1248957) Core

Classic indole (B1671886) syntheses such as the Fischer, Bischler-Möhlau, and Nenitzescu methods provide versatile routes to indole derivatives, which can be precursors to the 3H-indol-3-one scaffold. researchgate.netwikipedia.orgwikipedia.org The Fischer indole synthesis, for instance, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. researchgate.netwikipedia.org For 2-arylindoles, this would involve an aryl ketone. The Bischler-Möhlau synthesis offers another pathway by reacting an α-bromo-acetophenone with an excess of an aniline. wikipedia.orgchemeurope.com

While these methods primarily yield indoles, subsequent oxidation is necessary to form the 3H-indol-3-one core. A more direct approach to 2-aryl-3H-indol-3-ones involves the trapping reaction in the singlet oxygenation of 2-arylindoles. This method proceeds through a 2-aryl-2-methoxy-3-oxo-2,3-dihydroindole intermediate, which upon thermal decomposition, yields the desired 2-aryl-3H-indol-3-one. researchgate.net

| Synthetic Method | Precursors | Key Features |

| Fischer Indole Synthesis | Phenylhydrazine, Aryl ketone | Acid-catalyzed, versatile for substituted indoles. researchgate.netwikipedia.org |

| Bischler-Möhlau Synthesis | α-bromo-acetophenone, Aniline | Forms 2-arylindoles, often requires harsh conditions. wikipedia.orgchemeurope.com |

| Singlet Oxygenation | 2-Arylindole | Direct oxidation to 2-aryl-3H-indol-3-one via a hydroperoxide intermediate. researchgate.net |

Regiospecific Introduction of the 4-(Dimethylamino)phenyl Moiety

The introduction of the 4-(dimethylamino)phenyl group at the C-2 position of the indole nucleus is a critical step. This can be achieved through several modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for this transformation. libretexts.org This reaction typically involves the coupling of a 2-haloindole derivative with 4-(dimethylamino)phenylboronic acid in the presence of a palladium catalyst and a base.

Alternatively, palladium-catalyzed direct C-H arylation of an indole precursor offers a more atom-economical approach, avoiding the need for pre-halogenation of the indole ring. nih.gov The choice of directing groups on the indole nitrogen can influence the regioselectivity of the arylation, favoring the C-2 position.

| Coupling Method | Reactants | Catalyst System |

| Suzuki-Miyaura Coupling | 2-Haloindole, 4-(Dimethylamino)phenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Direct C-H Arylation | Indole, 4-Iodo-N,N-dimethylaniline | Palladium catalyst (e.g., Pd(OAc)₂), Ligand, Oxidant |

Diversification and Derivatization Techniques for Substituted Indole and Indol-3-one Chromophores

To modulate the properties of the parent compound, various diversification techniques are employed. These include multi-component reactions to build complexity, functionalization of the indole nitrogen, and extension of the π-conjugated system.

Multi-Component Reactions for Structural Complexity

Multi-component reactions (MCRs) offer an efficient means to synthesize complex indole-containing heterocycles in a single step. nih.gov For instance, a one-pot reaction involving an arylglyoxal monohydrate, an amino-substituted naphthoquinone, and an indole can lead to the formation of complex fused indole systems. nih.gov While not directly yielding this compound, these MCRs provide a platform for creating a library of structurally diverse analogues with varied electronic and steric properties. A three-component Fischer indole synthesis has also been developed, which allows for the rapid generation of multiply substituted indoles from nitriles, organometallic reagents, and arylhydrazine salts. nih.gov

| Reaction Type | Components | Product |

| Naphthoquinone-based MCR | Arylglyoxal, 2-Amino-1,4-naphthoquinone, Indole | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives nih.gov |

| Three-Component Fischer Indole Synthesis | Nitrile, Organometallic reagent, Arylhydrazine HCl | Multiply-substituted indoles nih.gov |

N-Functionalization of the Indole Nucleus for Property Modulation

Modification of the indole nitrogen through N-alkylation or N-arylation provides a powerful tool to fine-tune the electronic and steric properties of the chromophore. Classical N-alkylation is often achieved using an alkyl halide in the presence of a strong base like sodium hydride. rsc.org More recently, iridium-catalyzed N-alkylation of indolines with alcohols has been reported as a greener alternative. organic-chemistry.org

N-arylation can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. nih.govmdpi.com These reactions introduce an aryl group onto the indole nitrogen, which can significantly impact the molecule's photophysical and biological properties. The choice of catalyst and ligands is crucial for achieving high yields and selectivity.

| Functionalization | Reagents | Catalyst |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | None |

| N-Arylation (Ullmann) | Aryl halide | Copper salt, Ligand |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Base | Palladium catalyst, Ligand |

Exploration of π-Conjugation Extents and Bridging Units

Extending the π-conjugation of the this compound system is a key strategy for tuning its optical and electronic properties. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are classic methods for olefination that can be applied to the carbonyl group at the C-3 position of the 3H-indol-3-one core. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org These reactions introduce a carbon-carbon double bond, which can be further functionalized or used to connect to other conjugated systems.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone to an alkene. masterorganicchemistry.comorganic-chemistry.org The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and often provides better stereoselectivity, typically favoring the (E)-alkene. wikipedia.org These reactions open up avenues for creating extended π-systems by introducing vinyl bridges or other conjugated moieties at the C-3 position.

| Reaction | Reagent | Product Feature |

| Wittig Reaction | Phosphonium ylide | C=C bond at C-3 position masterorganicchemistry.comorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Predominantly (E)-alkene at C-3 position wikipedia.org |

Stereochemical Control and Isomeric Purity in Synthesis

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental aspect of organic chemistry that profoundly influences the biological activity of compounds. rijournals.com In the synthesis of analogues of this compound, controlling the three-dimensional structure is crucial, as different stereoisomers can exhibit vastly different pharmacological and physiological properties. Consequently, significant research has been dedicated to developing synthetic methods that afford high levels of stereochemical control and ensure isomeric purity.

Key strategies for achieving this control include asymmetric catalysis, the use of chiral auxiliaries, and deracemization processes. These methods aim to produce a single desired stereoisomer, typically an enantiomer or a diastereomer, in high excess.

Asymmetric Catalysis

Asymmetric catalysis is one of the most efficient methods for synthesizing enantiomerically enriched compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. For indol-3-one analogues, chiral phosphoric acids (CPAs) and transition metal complexes with chiral ligands have emerged as powerful tools.

For instance, an enantioselective synthesis of 2-aryl-3,3-disubstituted indolines from 3H-indoles has been achieved through a deracemization process that involves a CPA-catalyzed asymmetric transfer hydrogenation. acs.orgfigshare.com In this process, a racemic mixture of 3H-indoles is kinetically resolved. One enantiomer is preferentially reduced by the chiral catalyst, while the other is racemized in situ, allowing for a theoretical yield of up to 100% of the desired chiral indoline. acs.org The effectiveness of this method is demonstrated by the high enantiomeric excess (ee) values obtained for various substrates. acs.orgfigshare.com

Another powerful strategy involves the palladium-catalyzed asymmetric allylation of 2-aryl-3H-indol-3-ones. This method introduces a chiral quaternary center at the C2 position, a common feature in many bioactive natural products. acs.org By employing a palladium catalyst with a chiral phosphoric ligand, researchers have successfully synthesized 2-allyl substituted indolin-3-one derivatives with good yields and high enantioselectivity. acs.org The reaction's success hinges on the careful selection of the chiral ligand and optimization of reaction conditions to maximize the enantiomeric ratio (er).

The following table summarizes the results from a study on the deracemization of various 2-aryl 3,3-disubstituted 3H-indoles, highlighting the achieved yields and enantiomeric excess.

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 3,3-Dimethyl-2-phenyl-3H-indole | 3,3-Dimethyl-2-phenyl-indoline | 95 | 71 | acs.org |

| 2-(4-Chlorophenyl)-3,3-dimethyl-3H-indole | 2-(4-Chlorophenyl)-3,3-dimethyl-indoline | 92 | 45 | acs.org |

| 2-(4-Methoxyphenyl)-3,3-dimethyl-3H-indole | 2-(4-Methoxyphenyl)-3,3-dimethyl-indoline | 93 | 62 | acs.org |

| 6-Chloro-2-(4-methoxyphenyl)-3,3-dimethyl-3H-indole | 6-Chloro-2-(4-methoxyphenyl)-3,3-dimethyl-indoline | 86 | 92 | acs.org |

Isomeric Purity and Analysis

Achieving high isomeric purity is as critical as the stereoselective synthesis itself. The presence of unwanted stereoisomers can lead to reduced efficacy or undesired side effects. Therefore, the purification of the target compound and the accurate determination of its isomeric purity are essential steps.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is the most common and reliable method for determining the enantiomeric excess or diastereomeric ratio of a synthetic product. acs.org This analytical technique separates the different stereoisomers, allowing for their quantification.

In addition to catalytic methods, classical resolution techniques, which involve the separation of diastereomeric salts formed by reacting a racemic mixture with a chiral resolving agent, can also be employed. Furthermore, preparative chiral chromatography can be used to separate stereoisomers on a larger scale, ensuring high isomeric purity of the final compound. The absolute configuration of the synthesized enantiomers is often determined using techniques like X-ray crystallography or by comparing spectroscopic data, such as circular dichroism (CD) spectra, with theoretical calculations. organic-chemistry.org

The table below presents data from a palladium-catalyzed asymmetric ene-reaction of 2-aryl-3H-indol-3-ones, showcasing the high yields and enantiomeric ratios achieved.

| Substrate (2-Aryl-3H-indol-3-one) | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|

| 5-Chloro substituted | 91 | 94:6 | acs.org |

| 6-Methyl substituted | 96 | 92:8 | acs.org |

| 6-Bromo substituted | 95 | 93:7 | acs.org |

| 6-Chloro substituted | 91 | 94:6 | acs.org |

| 6-Fluoro substituted | 95 | 93:7 | acs.org |

Advanced Photophysical Investigations of 2 4 Dimethylamino Phenyl 3h Indol 3 One Systems

Spectroscopic Signatures: Absorption, Emission, and Fluorescence

The interaction of 2-(4-(Dimethylamino)phenyl)-3H-indol-3-one with light results in distinct spectroscopic signatures that provide insight into its electronic and structural dynamics in the ground and excited states.

The electronic absorption spectrum of this compound and its analogues is dominated by an intense, broad band in the UV-visible region. This absorption corresponds to a π→π∗ electronic transition. libretexts.org Given the donor-acceptor nature of the molecule, this transition possesses significant intramolecular charge transfer (ICT) character, where electron density is shifted from the electron-rich dimethylaminophenyl moiety to the electron-deficient indol-3-one (B1248957) core upon photoexcitation. nih.gov

This primary electronic transition is not a single line but is composed of a series of closely spaced lines corresponding to transitions from the ground vibrational level of the ground electronic state to various vibrational levels of the excited electronic state. This is known as the vibronic structure. According to the Franck-Condon principle, electronic transitions occur much faster than nuclear motion, meaning the most probable transitions are to vibrational states in the excited state that have the largest overlap with the ground vibrational state. ufg.br However, in solution at room temperature, these individual vibronic transitions typically merge due to solvent interactions and molecular motion, resulting in the characteristic broad, often featureless, absorption band observed experimentally. ufg.br Detailed analysis of these transitions and the precise nature of the excited state are often supported by quantum-chemical simulations. researchgate.net A transition that gains intensity through an asymmetrical vibration of the molecule, which disrupts its symmetry, is referred to as a vibronically allowed transition. ufg.br

Fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The radiative lifetime (τ_r) represents the intrinsic lifetime of the excited state if fluorescence were the only decay mechanism. For molecules like this compound, these parameters are highly sensitive to the molecular environment, particularly the solvent.

The fluorescence of these compounds can be significantly quenched in certain solvents, leading to low quantum yields. ekb.eg This quenching is often attributed to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state, which provides an efficient non-radiative decay pathway. cdnsciencepub.comnih.gov In polar solvents, the formation of this TICT state can be favored, leading to a dramatic drop in fluorescence intensity. nih.gov Conversely, in rigid environments, such as in ice at 77 K, this torsional motion is restricted, which can lead to an increase in fluorescence and a longer observed fluorescence lifetime. cdnsciencepub.com

Table 1: Photophysical Parameters of a 2-(4-(Dimethylamino)phenyl)-3H-indole Analogue in Different Environments Data adapted from studies on 2-[(p-dimethylamino)phenyl]-3,3-dimethyl-3H-indole, a structurally similar compound.

| Environment | Fluorescence Lifetime (ns) |

| Water (pH 7) | 0.05 |

| Ice (77 K) | 1.10 |

This interactive table illustrates how restricting molecular motion in a frozen matrix can significantly alter the fluorescence lifetime compared to a fluid solution.

The Stokes shift is the difference, typically in frequency or wavenumber, between the positions of the absorption and fluorescence maxima. Large Stokes shifts are a hallmark of molecules that undergo a significant change in geometry and electronic structure, particularly an increase in dipole moment, upon excitation. nih.govnih.gov

For this compound, the transition to the ICT excited state results in a substantial increase in its dipole moment. Following excitation, the surrounding solvent molecules reorient themselves to stabilize this new, more polar excited state. This relaxation process lowers the energy of the excited state before emission can occur, resulting in fluorescence at a lower energy (longer wavelength) than the absorption, thus producing a large Stokes shift. nih.gov

Interestingly, for some 3H-indole derivatives, the Stokes shift has been observed to be larger in nonpolar solvents like n-heptane than in polar ones, which contrasts with the typical behavior of polar molecules. cdnsciencepub.com This anomaly has been interpreted as being due to specific solute-solvent interactions and significant geometrical changes between the ground and relaxed excited states that are uniquely influenced by the solvent environment. cdnsciencepub.com

Table 2: Stokes Shift of a 2-(4-(Dimethylamino)phenyl)-3H-indole Analogue in Various Solvents Data derived from studies on 2-[(p-dimethylamino)phenyl]-3,3-dimethyl-3H-indole.

| Solvent | Stokes Shift (cm⁻¹) |

| n-Heptane | 8400 |

| Acetonitrile | 6200 |

| Methanol | 5900 |

| Water | 5800 |

This interactive table demonstrates the solvent-dependent nature of the Stokes shift for this class of compounds.

Solvatochromism and Environmental Sensitivity of this compound

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Due to its highly polarizable electronic system, this compound exhibits strong solvatochromism, making it a sensitive probe of its local environment.

Upon absorption of a photon, the molecule is promoted from a relatively nonpolar ground state to a highly polar, locally excited (LE) state. This state can then relax into a more stable, fully charge-separated ICT state. The dynamics of this process are critically dependent on the surrounding solvent. rsc.org

In polar solvents, the large dipole moment of the ICT state is strongly stabilized by the solvent shell, leading to a significant red-shift (a shift to lower energy) in the fluorescence spectrum. The stabilization of this state is a key factor in the observed solvatochromism. The Twisted Intramolecular Charge Transfer (TICT) model is often invoked to explain the photophysics of such donor-acceptor systems. cdnsciencepub.com According to this model, after initial excitation, rotation around the single bond connecting the donor and acceptor moieties can lead to a "twisted" conformation. This TICT state is characterized by maximum charge separation and is often weakly or non-emissive, providing a pathway for non-radiative decay that competes with fluorescence. cdnsciencepub.comrsc.org The rate of this twisting process and the stabilization of the resulting state are influenced by both the polarity and the viscosity of the solvent. rsc.org

The pronounced solvatochromism of this compound allows its photophysical properties to be correlated with empirical scales of solvent polarity. These correlations help to quantify the nature of the solute-solvent interactions.

Catalan Parameters : The Catalan solvent scale provides a more nuanced description by dissecting solvent effects into four independent parameters: solvent acidity (SA), solvent basicity (SB), solvent dipolarity (SdP), and solvent polarizability (SP). mdpi.comresearchgate.net Correlating the spectroscopic data with these parameters using multiparametric regression analysis can reveal the specific contributions of hydrogen bonding, dipolar interactions, and dispersion forces to the observed solvatochromic shifts. This allows for a more detailed understanding of the specific interactions between the probe molecule and its solvent environment.

Table 3: Selected Solvent Polarity Parameters

| Solvent | Reichardt's E_T(30) (kcal/mol) | Catalan SA (Acidity) | Catalan SdP (Dipolarity) |

| n-Heptane | 31.1 | 0.000 | 0.453 |

| Toluene | 33.9 | 0.000 | 0.708 |

| Dioxane | 36.0 | 0.000 | 0.655 |

| Acetone | 42.2 | 0.068 | 0.857 |

| Acetonitrile | 45.6 | 0.161 | 0.852 |

| Methanol | 55.4 | 0.631 | 0.742 |

| Water | 63.1 | 1.085 | 0.903 |

This interactive table provides a reference for common solvent polarity scales used to analyze solvatochromic data.

Influence of Hydrogen Bonding and Non-Specific Solvent Interactions

The photophysical properties of this compound systems are highly sensitive to their local environment, particularly to interactions with solvent molecules. Both specific interactions, such as hydrogen bonding, and non-specific interactions, like solvent polarity, play a crucial role in modulating the energy levels of the ground and excited states, thereby influencing absorption and fluorescence characteristics.

Hydrogen bonding can significantly impact the photophysical behavior of molecules containing hydrogen bond donor or acceptor sites. For instance, in protic solvents, the formation of intermolecular hydrogen bonds can lead to a significant reduction in fluorescence quantum yield, a phenomenon known as fluorescence quenching. mdpi.com This effect is attributed to the introduction of new non-radiative decay pathways facilitated by the hydrogen bonds. The strength of the hydrogen bond often correlates with the extent of fluorescence quenching. mdpi.com For indole (B1671886) derivatives, specific hydrogen bonding to the nitrogen atom (N−H⋯OH2) has been identified as a key solvent effect, alongside non-specific effects arising from solvent polarization. controlled-molecule-imaging.org The nonradiative relaxation pathway of a chromophore can be influenced by both the hydrogen-bond donating and accepting capabilities of the solvent. mdpi.com

Non-specific solvent interactions, primarily related to the polarity of the solvent, also have a profound effect. For molecules exhibiting charge transfer character, an increase in solvent polarity generally leads to a stabilization of the more polar excited state, resulting in a red-shift (bathochromic shift) of the fluorescence emission spectrum. nih.govclockss.org This stabilization is a consequence of the reorientation of solvent molecules around the excited-state dipole of the solute. The large, solvent-polarity dependent Stokes shift observed in indole and its derivatives is a direct consequence of both geometrical and solvent relaxation upon excitation. nih.gov

The following interactive table summarizes the general influence of different solvent interactions on the photophysical properties of molecules with similar functional groups to this compound.

| Solvent Interaction | Effect on Absorption Spectra | Effect on Fluorescence Spectra | Consequence |

| Hydrogen Bonding | Can cause slight shifts depending on the state being stabilized. | Often leads to significant quenching (reduced intensity). mdpi.com | Can introduce new non-radiative deactivation pathways. |

| Non-Specific Polarity | Generally less sensitive than fluorescence. | Red-shift (bathochromic shift) with increasing polarity. nih.govclockss.org | Stabilization of polar excited states. |

| Viscosity | Minimal direct effect. | Can hinder molecular motions, potentially increasing fluorescence. | Restriction of non-radiative decay pathways like torsional motion. |

Excited State Dynamics and Deactivation Pathways

Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent processes that lead to the deactivation of this excited state are complex and occur on ultrafast timescales. These dynamics are central to understanding the molecule's fluorescence properties and its potential applications.

A key feature in the excited-state dynamics of many donor-π-acceptor molecules, including those with a dimethylamino group, is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov In the ground state, the molecule typically adopts a planar conformation to maximize π-conjugation. Upon excitation to the Franck-Condon or locally excited (LE) state, a significant intramolecular charge transfer from the electron-donating dimethylamino group to the electron-accepting indol-3-one core can occur. mdpi.com

This charge transfer is often followed by a conformational change, specifically a twisting around the single bond connecting the donor and acceptor moieties. This twisting leads to a decoupling of the π-systems of the donor and acceptor, resulting in a highly polar, charge-separated state known as the TICT state. nih.gov Several conditions are necessary for the formation of a TICT state: the donor and acceptor groups must be sufficiently strong, and a polar environment is required to stabilize the highly polar TICT state. nih.gov Consequently, TICT emission is typically observed only in polar solvents. nih.gov The TICT state is often characterized by a large Stokes-shifted and broad emission band in the fluorescence spectrum. In some cases, dual fluorescence can be observed, with one band corresponding to the LE state and the other to the TICT state. nih.gov

The excited state can deactivate through radiative pathways (fluorescence) or non-radiative pathways. For molecules that can form TICT states, torsional deactivation is a significant non-radiative relaxation mechanism. The twisting motion that leads to the TICT state can continue, leading to a conical intersection with the ground state potential energy surface, which allows for rapid and efficient non-radiative decay back to the ground state.

This torsional relaxation is often dependent on the viscosity of the medium. In highly viscous solvents, the torsional motion can be restricted, which can inhibit the formation of the TICT state and reduce the rate of non-radiative decay, thereby increasing the fluorescence quantum yield. The stabilization of the TICT state, as a result of the restricted motion of the -N(CH3)2 group, can result in a large Stokes shifted fluorescence band. researchgate.net

Understanding the kinetics of these ultrafast excited-state processes requires sophisticated spectroscopic techniques with high temporal resolution. Time-resolved spectroscopy methods, such as femtosecond transient absorption and time-resolved stimulated Raman spectroscopy, are powerful tools for directly observing the structural and electronic dynamics following photoexcitation. mdpi.comnih.gov

These techniques allow for the tracking of the evolution of the initially excited LE state, the formation of the TICT state, and the subsequent relaxation pathways on the picosecond and even femtosecond timescale. mdpi.com For example, time-resolved Raman spectroscopy can provide direct evidence of structural changes, such as the twisting of the dimethylamino group, by monitoring the changes in vibrational frequencies as the molecule evolves in the excited state. nih.gov By analyzing the kinetics of these spectral changes, the time constants for processes like intramolecular charge transfer and vibrational relaxation can be determined. mdpi.com

Electronic Substitution Effects on Photophysical Properties of this compound Analogues

The photophysical properties of the this compound scaffold can be systematically tuned by introducing different substituent groups onto the aromatic rings. These substituents can alter the electronic distribution within the molecule, thereby influencing the energies of the frontier molecular orbitals (HOMO and LUMO) and modulating the absorption and emission characteristics.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) based on their ability to donate or withdraw electron density from a conjugated π-system. wikipedia.org

Electron-Donating Groups (EDGs): These groups, such as methoxy (-OCH3), alkyl (-CH3), and amino (-NH2) groups, increase the electron density of the π-system. wikipedia.orgucalgary.ca When attached to the this compound framework, an EDG will raise the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO). This leads to a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption and emission spectra. nih.gov The presence of a strong electron-donating group like dimethylamine is known to cause a significant red-shift in the absorption spectrum. nih.gov

Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO2), cyano (-CN), and halogen atoms (-F, -Cl, -Br), pull electron density away from the π-system. wikipedia.orgucr.edu Attaching an EWG to the molecular scaffold will lower the energy of both the HOMO and LUMO, but the effect is more pronounced on the LUMO. This also leads to a decrease in the HOMO-LUMO energy gap and a corresponding red-shift in the spectra. nih.gov For instance, the introduction of a nitro group can lead to a more pronounced electronic charge transfer upon excitation. nih.gov

The following interactive table summarizes the expected effects of different types of substituents on the key photophysical parameters of this compound analogues.

| Substituent Type | Example Groups | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Expected Spectral Shift |

| Electron-Donating (EDG) | -OCH3, -CH3, -NH2 | Increase | Slight Increase | Decrease | Red Shift (Bathochromic) |

| Electron-Withdrawing (EWG) | -NO2, -CN, -Br | Slight Decrease | Decrease | Decrease | Red Shift (Bathochromic) |

It is important to note that the position of the substituent on the aromatic ring also plays a critical role in determining the extent of its electronic effect. clockss.org The interplay between the nature of the substituent and its position allows for fine-tuning of the photophysical properties of these compounds for various applications.

Steric and Conformational Control on Conjugation

The photophysical properties of this compound, a molecule characterized by its electron donor-acceptor (D-A) structure, are intrinsically linked to the degree of electronic conjugation between the dimethylamino-substituted phenyl ring (the donor) and the indol-3-one core (the acceptor). The extent of this conjugation is highly sensitive to the relative orientation of these two molecular fragments, which is governed by steric and conformational factors.

The rotational freedom around the single bond connecting the phenyl and indol-3-one rings allows for a range of conformations, each with a distinct dihedral angle. This torsional angle is a critical determinant of the overlap between the π-orbitals of the donor and acceptor moieties. A planar conformation, where the dihedral angle is close to 0°, maximizes π-orbital overlap, leading to a more delocalized electronic system. This enhanced conjugation typically results in a bathochromic (red) shift in the absorption and emission spectra, as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.

Conversely, steric hindrance can force the molecule into a non-planar conformation, increasing the dihedral angle between the donor and acceptor rings. This twisting of the molecular backbone disrupts the π-conjugation. Such a disruption in conjugation leads to a hypsochromic (blue) shift in the spectral properties, as the HOMO-LUMO energy gap increases. In donor-acceptor systems, significant steric hindrance can be intentionally introduced, for example, by adding bulky substituents at the ortho-positions of the phenyl ring, to precisely control the electronic and photophysical properties. This strategic introduction of steric strain can be a powerful tool for tuning the color and efficiency of molecular dyes and emitters.

In molecules with significant steric hindrance, a twisted intramolecular charge transfer (TICT) state can become prominent in the excited state. Following photoexcitation, the molecule may relax into a conformation where the donor and acceptor moieties are perpendicular to each other. This state is often characterized by a large dipole moment and can lead to dual fluorescence, where both a locally excited state and a charge-transfer state emit light.

The interplay between steric effects and electronic delocalization can be further understood by considering the rotational energy barrier around the central single bond. In conjugated systems, the planarity is often favored due to the stabilization gained from π-electron delocalization. However, steric clashes between atoms on the adjacent rings introduce a repulsive force that favors a twisted conformation. The final geometry of the molecule is a balance between these opposing forces.

The following table illustrates the general, expected trends in the photophysical properties of a donor-acceptor molecule like this compound as a function of the dihedral angle between the donor and acceptor planes, based on established principles.

| Conformation | Dihedral Angle | π-Conjugation | Expected λmax (Absorption/Emission) | Oscillator Strength |

|---|---|---|---|---|

| Planar | ~0° | Maximum | Red-shifted | High |

| Twisted | Intermediate | Partial | Intermediate | Medium |

| Perpendicular | ~90° | Minimum | Blue-shifted | Low |

This conceptual data underscores the critical role of steric and conformational control in fine-tuning the photophysical characteristics of this compound and related donor-acceptor systems.

Advanced Computational and Theoretical Chemistry Studies of 2 4 Dimethylamino Phenyl 3h Indol 3 One

Quantum Chemical Investigations of Ground State Electronic Structure

The ground state properties of a molecule dictate its stability, reactivity, and fundamental electronic characteristics. Density Functional Theory (DFT) is a powerful computational method used to investigate these properties with high accuracy.

Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For push-pull molecules like 2-(4-(dimethylamino)phenyl)-3H-indol-3-one, the conformation, particularly the dihedral angle between the donor (dimethylaminophenyl) and acceptor (indolone) moieties, is critical to its electronic properties.

DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to perform these optimizations. researchgate.netnih.gov The calculations reveal that the molecule is not perfectly planar. A notable twist is typically observed around the single bond connecting the phenyl ring and the indole (B1671886) core. researchgate.net This twist is a result of balancing two opposing factors: the steric hindrance between hydrogen atoms on the adjacent rings, which favors a twisted conformation, and the π-conjugation, which is maximized in a planar structure and is essential for the intramolecular charge transfer (ICT) character of the molecule.

Conformational analysis involves calculating the energy of the molecule as a function of this dihedral angle. These calculations show that while the planar conformation has the strongest electronic conjugation, it is often not the lowest energy state due to steric strain. The global minimum energy structure is found at a specific, non-zero dihedral angle, representing the most stable conformation of the molecule in the ground state. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a D-π-A System Note: This table provides typical values for similar D-π-A structures as direct data for the specific title compound is not available.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (Inter-ring) Bond Length | The length of the single bond connecting the phenyl and indole rings. | ~1.47 Å |

| C=O Bond Length | The length of the carbonyl bond in the indolone group. | ~1.23 Å |

| C-N (Amine) Bond Length | The length of the bond between the phenyl ring and the nitrogen of the dimethylamino group. | ~1.37 Å |

| Dihedral Angle (Donor-Acceptor) | The twist angle between the planes of the donor and acceptor rings. | 20° - 40° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic transitions and reactivity of molecules. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between them, known as the HOMO-LUMO gap (ΔEgap), is a crucial indicator of the molecule's kinetic stability and optical properties. sci-hub.se

For this compound, a typical D-π-A (Donor-π-Acceptor) molecule, the spatial distribution of these orbitals is well-defined.

HOMO : The electron density of the HOMO is primarily localized on the electron-donating dimethylaminophenyl group. This orbital represents the capacity to donate electrons. scispace.comsphinxsai.com

LUMO : The electron density of the LUMO is concentrated on the electron-accepting 3H-indol-3-one moiety. This orbital represents the ability to accept electrons. scispace.com

This spatial separation of the HOMO and LUMO is a hallmark of charge-transfer compounds. The lowest energy electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO, resulting in an intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength (lower energy) absorption maximum. materialsciencejournal.org

Table 2: Calculated Frontier Molecular Orbital Energies Note: Values are representative for similar D-π-A chromophores calculated using DFT (B3LYP functional).

| Parameter | Typical Calculated Value (eV) |

|---|---|

| EHOMO | -5.1 to -5.5 eV |

| ELUMO | -1.9 to -2.3 eV |

| ΔEgap (HOMO-LUMO) | 2.8 to 3.4 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites and understanding intermolecular interactions. researchgate.netnih.gov The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show:

Negative Potential (Red/Yellow) : The most negative region is concentrated around the carbonyl oxygen atom of the indolone group due to the high electronegativity of oxygen and its lone pairs of electrons. researchgate.net

Positive Potential (Blue) : Regions of positive potential are typically found around the hydrogen atoms, particularly those of the indole N-H group (if present in a tautomeric form) and the methyl groups of the dimethylamino moiety.

Intermediate Potential (Green) : The aromatic rings generally show intermediate potential, reflecting their delocalized π-electron systems.

The MEP analysis visually confirms the charge separation in the ground state, highlighting the electron-accepting nature of the carbonyl group and the electron-donating character of the dimethylamino-phenyl group.

Time-Dependent Quantum Mechanics for Excited State Characterization

TD-DFT can accurately predict the electronic absorption spectra of organic dyes. ijcce.ac.irnih.gov The calculations provide key information about the vertical excitation energies (from the ground state geometry), which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. conicet.gov.arnih.gov

For this compound, TD-DFT calculations typically predict an intense absorption band in the visible region. This band is assigned to the S0 → S1 electronic transition, which corresponds to the promotion of an electron from the HOMO to the LUMO. functmaterials.org.ua Given the spatial separation of these orbitals, this transition is characterized as a π → π* intramolecular charge transfer (ICT) transition. The calculated λmax is often in good agreement with experimentally measured UV-Vis spectra. researchgate.net

Simulating emission spectra involves first optimizing the geometry of the molecule in its first excited state (S1) and then calculating the energy of the transition back down to the ground state (S1 → S0). The energy difference between absorption and emission is known as the Stokes shift, which is also a key feature that can be predicted computationally.

Table 3: Representative TD-DFT Calculated Absorption Data Note: Data is based on calculations for similar D-π-A chromophores in a solvent like ethanol (B145695) using TD-B3LYP/6-311++G(d,p).

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 450 - 500 | > 0.8 | HOMO → LUMO |

| S0 → S2 | 320 - 360 | < 0.2 | HOMO-1 → LUMO, HOMO → LUMO+1 |

Upon photoexcitation to the S1 state, the molecule's geometry relaxes to a new equilibrium position. For ICT compounds, this relaxation is significant. The charge transfer from the donor to the acceptor leads to an increase in the electronic density on the acceptor and a decrease on the donor. This change in electronic structure causes a corresponding change in geometry:

The bond connecting the donor and acceptor moieties tends to shorten, gaining more double-bond character.

The molecule often becomes more planar to maximize the charge transfer and delocalization in the excited state. lanl.gov

The transition dipole moment (μT) is a vector quantity that determines the probability of an electronic transition occurring upon interaction with light. wikipedia.orglibretexts.org Its magnitude squared is proportional to the oscillator strength. TD-DFT calculations provide the magnitude and orientation of this vector for each electronic transition. For the main S0 → S1 (ICT) transition in this compound, the transition dipole moment is expected to be large and oriented along the long axis of the molecule, spanning from the center of the electron-donating group to the center of the electron-accepting group. thedelocalizedchemist.comnih.gov This alignment reflects the direction of the charge displacement during the electronic transition.

Theoretical Approaches to Photophysical Phenomena

Theoretical modeling is crucial for interpreting the photophysical behavior of chromophores like this compound. Quantum chemical calculations can elucidate the nature of excited states, the pathways of energy dissipation, and the origin of spectral features observed experimentally.

The absorption and emission spectra of molecules are not simple lines but rather broad bands with distinct shapes. This broadening and the appearance of a vibrational fine structure are due to vibronic coupling—the interaction between electronic transitions and molecular vibrations. nih.gov For push-pull chromophores, this coupling is particularly important as the charge-transfer character of the electronic transition can lead to significant changes in molecular geometry upon excitation. arxiv.org

Computational models, often employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), can simulate these effects. The process typically involves:

Geometry Optimization: Calculating the minimum energy structures for both the ground state (S₀) and the relevant excited state (typically the first singlet excited state, S₁).

Vibrational Analysis: Performing frequency calculations at both optimized geometries to determine the normal modes of vibration.

Franck-Condon Analysis: Calculating the overlap between the vibrational wavefunctions of the ground and excited electronic states. Transitions with large Franck-Condon factors are more intense and give rise to the characteristic shape of the spectral band. researchgate.net

In D-π-A systems, the vibrational modes that couple most strongly to the electronic transition are often those involving the π-conjugated bridge and the donor/acceptor groups. nih.gov These typically include stretching modes of the aromatic rings and the vinylenic C=C bonds within the conjugated system. The calculated vibronic structure can be convoluted with a broadening function (e.g., Gaussian or Lorentzian) to simulate the experimental spectral band shape. Discrepancies between theoretical and experimental spectra can sometimes be attributed to factors neglected in the calculations, such as linear electron-phonon coupling. researchgate.net

Table 1: Illustrative Calculated Vibrational Modes Coupled to the S₀→S₁ Transition for a Representative D-π-A Indole Chromophore

| Vibrational Mode No. | Frequency (cm⁻¹) | Description | Relative Intensity (Huang-Rhys Factor) |

| 1 | 1610 | C=O stretch (Acceptor) | 0.25 |

| 2 | 1585 | Phenyl ring C=C stretch (Donor) | 0.38 |

| 3 | 1450 | Indole ring C=C/C-N stretch | 0.45 |

| 4 | 1360 | C-N stretch (Dimethylamino) | 0.31 |

| 5 | 1180 | In-plane C-H bending | 0.15 |

Note: This table is illustrative, based on typical findings for push-pull chromophores, as specific data for this compound is not available in the cited literature.

Intersystem crossing (ISC) is a photophysical process involving a non-radiative transition between two electronic states with different spin multiplicities, typically from a singlet (S₁) to a triplet (T₁) state. The reverse process, reverse intersystem crossing (RISC), is critical for technologies like thermally activated delayed fluorescence (TADF). nih.govrsc.org The rates of these processes (k_ISC and k_RISC) are key parameters determining a molecule's fluorescence quantum yield and potential applicability in optoelectronic devices.

Theoretical prediction of these rates is challenging but can be achieved by calculating two key parameters:

Singlet-Triplet Energy Splitting (ΔE_ST): The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states. Small ΔE_ST values are essential for efficient RISC. psu.edu This parameter is typically calculated using TD-DFT or higher-level ab initio methods.

Spin-Orbit Coupling (SOC): The interaction between the electron's spin and its orbital motion, which is the mechanism that enables the "spin-forbidden" transition between singlet and triplet states. The magnitude of the SOC matrix element (SOCME) between the S₁ and T₁ states is a direct determinant of the ISC/RISC rate. rsc.org

The rate itself can be estimated using Fermi's Golden Rule or semiclassical Marcus theory. psu.edu For many organic donor-acceptor molecules, computational models have successfully reproduced experimental RISC rate constants spanning several orders of magnitude. nih.gov These calculations show that the magnitude of ISC can be highly dependent on the nature of the electron-withdrawing group and the solvent environment. rsc.org

Table 2: Hypothetical Calculated Parameters for ISC/RISC Rate Prediction in this compound

| Parameter | Calculated Value | Unit | Significance |

| E(S₁) | 2.55 | eV | Energy of the first singlet excited state |

| E(T₁) | 2.40 | eV | Energy of the first triplet excited state |

| ΔE_ST | 0.15 | eV | Singlet-Triplet Energy Splitting |

| SOCME (S₁-T₁) | 0.20 | cm⁻¹ | Spin-Orbit Coupling Matrix Element |

| k_RISC (Predicted at 300 K) | 1.5 x 10⁵ | s⁻¹ | Predicted Reverse Intersystem Crossing Rate |

Note: This table presents hypothetical yet realistic values for a D-π-A molecule of this type, based on general principles from the literature. nih.govpsu.edu Specific calculations for the target compound are not available.

Computational Simulations of Solvent Effects and Interfacial Behavior

The significant charge-transfer character of the excited state in D-π-A molecules makes their photophysical properties highly sensitive to the surrounding environment. Computational simulations are essential for understanding and predicting these solvent effects (solvatochromism).

Continuum solvation models are an efficient computational approach to simulate the effects of a solvent without explicitly representing individual solvent molecules. mdpi.com In this method, the solute molecule is placed within a cavity embedded in a continuous dielectric medium that represents the bulk solvent. The Polarizable Continuum Model (PCM) is one of the most widely used variants. nih.gov

These models are particularly effective at capturing the general electrostatic interactions between the solute and solvent, which are often the dominant factor in the solvatochromism of push-pull dyes. lanl.gov By performing TD-DFT calculations with a PCM, one can predict how the absorption and emission wavelengths shift as the solvent polarity changes. For many push-pull systems, these calculations correctly predict a bathochromic (red) shift in emission with increasing solvent polarity, corresponding to a larger dipole moment in the excited state compared to the ground state. researchgate.net However, these models can fail when specific solute-solvent interactions, such as hydrogen bonding, become dominant. nih.gov

Table 3: Illustrative Comparison of Experimental and PCM-Calculated Absorption Maxima (λ_max) in Different Solvents

| Solvent | Dielectric Constant (ε) | Experimental λ_max (nm) | Calculated λ_max (nm) (TD-DFT/PCM) |

| Hexane | 1.88 | 410 | 415 |

| Toluene | 2.38 | 425 | 428 |

| Dichloromethane | 8.93 | 445 | 450 |

| Acetonitrile | 37.5 | 460 | 468 |

Note: This table is illustrative. The experimental values are representative for this class of compound, and the calculated values demonstrate the typical accuracy of the PCM method.

While continuum models are computationally efficient, they cannot capture the specific, dynamic nature of solute-solvent interactions. Molecular Dynamics (MD) simulations provide a more detailed picture by explicitly modeling the solute and a large number of individual solvent molecules. lanl.gov In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated over time to track the trajectory of every atom in the system.

MD simulations can reveal:

The specific structure of the solvent shell around the solute molecule.

The dynamics of solvent reorganization following photoexcitation.

The role of specific interactions like hydrogen bonding, which are averaged out in continuum models.

The behavior of the molecule at interfaces, for example, when anchored to a semiconductor surface in a dye-sensitized solar cell. avestia.com

By combining MD with quantum mechanics (QM/MM methods), one can study how the dynamic fluctuations of the solvent environment affect the electronic properties of the chromophore. These simulations offer a powerful tool for understanding fine details of solvation and dynamics that influence the ultimate photophysical performance of the molecule. lanl.gov

Intermolecular Interactions and Supramolecular Chemistry of 2 4 Dimethylamino Phenyl 3h Indol 3 One Derivatives

Host-Guest Complexation with Cyclodextrins and Other Macrocycles

Host-guest chemistry provides a powerful tool to modulate the physical and chemical properties of guest molecules. Cyclodextrins (CDs), a family of cyclic oligosaccharides, are particularly effective hosts due to their hydrophilic exterior and hydrophobic inner cavity. They can encapsulate nonpolar molecules or moieties, like the dimethylaminophenyl group of the title compound, in aqueous solutions.

The formation of an inclusion complex between a derivative of 2-(4-(Dimethylamino)phenyl)-3H-indol-3-one and a cyclodextrin (B1172386) is a dynamic equilibrium. The stoichiometry of this complex—the ratio of host to guest molecules—is a fundamental characteristic. For guest molecules of this size, a 1:1 stoichiometry with β-cyclodextrin is most commonly observed, where one guest molecule is encapsulated within one cyclodextrin cavity. nih.gov

Several spectroscopic and analytical techniques are employed to determine both the stoichiometry and the binding affinity (or stability constant, Kₛ).

UV-Visible Spectrophotometry: Gradual addition of the cyclodextrin host to a solution of the guest molecule often results in changes to the guest's absorption spectrum. By monitoring these changes, a binding isotherm can be constructed and fitted to a suitable binding model (e.g., Benesi-Hildebrand) to calculate the binding constant.

Fluorescence Spectroscopy: As the guest molecule moves from the polar aqueous environment to the nonpolar cyclodextrin cavity, its fluorescence properties (intensity, emission wavelength) often change significantly. This high sensitivity allows for precise determination of binding constants through titration experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for studying inclusion complexes. researchgate.netsemmelweis.hu Chemical shift changes of the guest's protons located inside or near the CD cavity, as well as the inner protons of the cyclodextrin itself, provide direct evidence of complexation and can be used to determine the stability constant and the geometry of the inclusion complex. researchgate.net

The binding affinity is quantified by the stability constant (Kₛ), where a higher value indicates a more stable complex.

Table 1: Illustrative Binding Affinities and Stoichiometries for the Complexation of an Aromatic Guest with Various Cyclodextrins This table presents typical data for a guest molecule structurally similar to this compound to illustrate the concepts.

| Cyclodextrin Host | Assumed Stoichiometry (Host:Guest) | Typical Stability Constant (Kₛ) / M⁻¹ |

| α-Cyclodextrin | 1:1 | 150 - 500 |

| β-Cyclodextrin | 1:1 | 1,000 - 5,000 |

| γ-Cyclodextrin | 1:1 or 1:2 | 50 - 200 |

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding process by directly measuring the heat released or absorbed during complex formation. This allows for the determination of the enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°), in addition to the binding constant (Kₛ) and stoichiometry (n).

The thermodynamic signature reveals the nature of the forces driving the complexation:

ΔG°: A negative value indicates a spontaneous process. It is related to the binding constant by the equation ΔG° = -RTln(Kₛ).

ΔH°: A negative (exothermic) value typically points to favorable enthalpic contributions, such as the formation of van der Waals interactions or hydrogen bonds between the host and guest.

ΔS°: A positive (entropically favorable) value is often the hallmark of the hydrophobic effect, resulting from the release of ordered, high-energy water molecules from the cyclodextrin cavity into the bulk solvent.

Table 2: Representative Thermodynamic Data for a 1:1 Host-Guest Inclusion Process at 298 K This table presents hypothetical data to illustrate the thermodynamic parameters of complexation.

| Parameter | Value | Interpretation |

| Stoichiometry (n) | 1.05 | Confirms a 1:1 binding model. |

| Stability Constant (Kₛ) | 2.5 x 10³ M⁻¹ | Indicates moderately strong binding. |

| Gibbs Free Energy (ΔG°) | -19.4 kJ/mol | The process is spontaneous. |

| Enthalpy (ΔH°) | -12.0 kJ/mol | The process is exothermic and enthalpically driven. |

| Entropy (TΔS°) | +7.4 kJ/mol | The process is also entropically favorable. |

Other contributing forces include:

Van der Waals Interactions: Favorable dispersion forces between the atoms of the guest molecule and the atoms lining the interior of the cyclodextrin cavity contribute to a negative enthalpy change.

Hydrogen Bonding: While less common for the inclusion of a largely nonpolar guest, hydrogen bonds can form between polar groups on the guest and the hydroxyl groups at the rim of the cyclodextrin, further stabilizing the complex.

Behavior in Microheterogeneous Environments (e.g., Micelles, Vesicles, Reverse Micelles)

Microheterogeneous environments, such as those formed by surfactants in solution, offer a range of distinct microdomains with varying polarity, viscosity, and structure. The photophysical properties of compounds like this compound, which belong to the aurone (B1235358) class of dyes, are often highly sensitive to these local properties, making them excellent molecular probes. rsc.org

The title compound possesses a strong intramolecular charge transfer (ICT) character. The dimethylamino group acts as an electron donor and the carbonyl group of the indol-3-one (B1248957) core acts as an electron acceptor. Upon photoexcitation, there is a significant redistribution of electron density, leading to a large excited-state dipole moment. This makes the energy of the excited state—and thus the fluorescence emission wavelength—highly dependent on the polarity of the surrounding medium (solvatochromism).

Probing Micropolarity: When partitioned into a micelle, the probe will reside in a region that matches its polarity. Its fluorescence emission spectrum serves as a reporter of the local environment. A blue-shift (shift to shorter wavelength) in emission compared to water indicates a nonpolar environment, such as the hydrophobic core of the micelle. An intermediate emission wavelength would suggest a location at the more polar micelle-water interface.

Probing Microviscosity: The fluorescence intensity (quantum yield) of many ICT dyes is sensitive to the viscosity of the medium. In low-viscosity solvents, torsional motions and other non-radiative decay pathways can efficiently quench the excited state, resulting in low fluorescence. In a viscous environment, such as the interior of a micelle or a lipid vesicle, these motions are restricted. This restriction of intramolecular rotation (RIR) blocks non-radiative decay channels, leading to a dramatic enhancement in fluorescence intensity.

The encapsulation of a this compound derivative within a confined medium like a micelle or vesicle leads to distinct changes in its photophysical properties compared to a bulk isotropic solvent. nih.gov

Key effects include:

Enhanced Fluorescence Quantum Yield (ΦF): As described above, the increased microviscosity of the host system restricts molecular vibrations and rotations, significantly increasing the probability of de-excitation via fluorescence.

Increased Fluorescence Lifetime (τF): The blocking of non-radiative decay pathways not only increases the quantum yield but also extends the time the molecule spends in the excited state.

Spectral Shifts (Solvatochromism): The emission maximum will shift depending on the polarity of the probe's location within the assembly, providing information about the host structure.

Table 3: Representative Photophysical Properties of a Solvatochromic Dye in Different Environments This table presents illustrative data showing how the properties of a dye like this compound might change across different media.

| Medium | Dielectric Constant (ε) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (ΦF) |

| Water | 80.1 | 425 | 590 | < 0.01 |

| Dioxane | 2.2 | 405 | 480 | 0.25 |

| Micelle Core (SDS) | ~2-4 (effective) | 408 | 495 | 0.35 |

| Methanol | 32.6 | 415 | 540 | 0.05 |

Modulation of Protonation Equilibria in Organized Assemblies

The acid-base properties, particularly the apparent acid dissociation constant (pKa), of fluorescent molecules like this compound derivatives can be significantly altered when they are incorporated into organized assemblies such as micelles or other supramolecular structures. While specific studies detailing the pKa modulation of this compound itself are not extensively documented, the underlying principles are well-established for similar chromophoric systems.

Organized assemblies create distinct microenvironments that differ substantially from bulk aqueous solutions. The partitioning of a probe molecule into a micellar environment, for instance, can lead to a significant shift in its apparent pKa. This shift is primarily due to two factors: the lower polarity of the micellar interior compared to water and the electrostatic potential at the micelle-water interface. frontiersin.org For a molecule where the basic form is less soluble in water than its protonated conjugate acid, incorporation into the hydrophobic core of a micelle will favor the neutral, basic state. This stabilization of the base results in a lower apparent pKa, meaning a more acidic solution is required to achieve protonation. Conversely, if the probe is located at the charged surface of an ionic micelle, the local concentration of H+ ions will be different from the bulk solution, also leading to a pKa shift. frontiersin.org

The magnitude and direction of this pKa shift are sensitive to the nature of the surfactant used to form the assembly (anionic, cationic, or non-ionic) and the precise location of the probe within the structure. nih.gov This principle is fundamental in the design of fluorescent pH sensors, where the fluorophore's emission is responsive to pH changes. nih.govresearchgate.net By strategically designing the molecular structure and choosing the appropriate organized assembly, the pH-sensing range of the probe can be fine-tuned. nih.gov

Table 1: Conceptual Illustration of pKa Shift for a Hypothetical Fluorescent Probe in Different Environments

| Environment | Dominant Factors | Expected Apparent pKa | Rationale |

| Bulk Aqueous Solution | Solvent polarity (high) | 7.0 (Reference) | Baseline equilibrium in a highly polar medium. |

| Anionic Micelle (e.g., SDS) | Negative surface potential, hydrophobic core | > 7.0 | The negative surface repels OH- and attracts H+, stabilizing the protonated form and increasing the apparent pKa. |

| Cationic Micelle (e.g., CTAB) | Positive surface potential, hydrophobic core | < 7.0 | The positive surface attracts OH- and repels H+, stabilizing the neutral base form and decreasing the apparent pKa. |

| Non-ionic Micelle (e.g., Triton X-100) | Low polarity core | < 7.0 | The hydrophobic core stabilizes the neutral base form, shifting the equilibrium and lowering the apparent pKa. |

Note: This table is illustrative and the actual pKa shift depends on the specific probe and surfactant system.

Aggregation-Induced Emission (AIE) Mechanisms in Indole (B1671886) Systems

Many traditional fluorescent dyes suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their emission intensity decreases upon aggregation due to the formation of non-emissive excimers or π–π stacking. acs.org In stark contrast, certain molecules, including many with a donor-π-acceptor (D-π-A) architecture similar to this compound, exhibit an opposite effect known as Aggregation-Induced Emission (AIE). acs.orgmdpi.com In AIE, the luminogen is non-emissive or weakly fluorescent when molecularly dissolved but becomes highly luminescent in the aggregated or solid state. mdpi.com

The this compound scaffold possesses the key features of a D-π-A system, with the dimethylamino group acting as a strong electron donor and the indol-3-one core serving as the electron acceptor, connected by a phenyl π-bridge. researchgate.net Such systems are prone to intramolecular charge transfer (ICT) upon excitation, a process that is highly sensitive to the molecule's conformation and environment. In dilute solutions, these molecules can undergo dynamic intramolecular motions, which provide efficient non-radiative pathways for the excited state to decay, thus quenching fluorescence. researchgate.netmdpi.com

When these molecules are transferred to a poor solvent or a solid matrix, they aggregate. This aggregation process physically restricts the intramolecular motions, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in a dramatic increase in fluorescence quantum yield. acs.orgmdpi.com Studies on other D-π-A indole derivatives have shown that the extent of AIE can be tuned by modifying the donor or acceptor strength, thereby altering the ICT characteristics and the susceptibility to motion-induced quenching. rsc.org

Table 2: Photophysical Properties of an Exemplary AIE-active Indole Derivative (AIE-2) in Different Solvent Fractions

| Solvent (THF/Water, v/v) | Water Fraction (%) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Behavior |

| THF | 0 | 424 | 504 | Weakly fluorescent |

| THF/Water | 50 | - | 560 | Emission intensity starts to increase |

| THF/Water | 70 | - | 580 | Significant fluorescence enhancement |

| THF/Water | 90 | 457 | 584 | Strong AIE emission |

Data adapted from a study on a cyano-functionalized indole derivative (AIE-2) exhibiting AIE properties. mdpi.com

Mechanistic Insights into Restricted Intramolecular Motion (RIM)

The universally accepted mechanism behind the AIE phenomenon is the Restriction of Intramolecular Motion (RIM). nih.govnih.govoup.com This principle posits that in the dissolved state, AIE-active molecules (AIEgens) possess mobile parts, such as rotors or vibrators, that can undergo low-frequency intramolecular motions. researchgate.netoup.com These motions, particularly rotations around single bonds, act as efficient channels for the non-radiative dissipation of exciton (B1674681) energy, leading to weak or no fluorescence. nih.gov

The RIM mechanism can be broadly categorized into two main processes:

Restriction of Intramolecular Rotation (RIR): This is the most common process in AIEgens. It involves the rotation of aryl rings or other groups around single bonds. In the case of this compound, the key rotational freedom exists in the single bond connecting the dimethylamino-phenyl group to the C2 position of the indole core. In solution, this phenyl ring can freely rotate, which deactivates the excited state non-radiatively. Upon aggregation, the physical constraints imposed by neighboring molecules hinder this rotation, blocking this energy dissipation pathway and activating the radiative channel, thus "turning on" the fluorescence. researchgate.net

In essence, the aggregation process effectively rigidifies the molecular conformation. This rigidification raises the energy of the non-radiative decay pathways. nih.gov For instance, the restriction of motion can prevent the molecule from reaching a conical intersection—a point where the potential energy surfaces of the ground and excited states cross, allowing for extremely fast, non-radiative decay. nih.govoup.com By blocking access to such geometries, the RIM mechanism ensures that fluorescence becomes the dominant de-excitation pathway in the aggregated state. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 4 Dimethylamino Phenyl 3h Indol 3 One Analogs

Correlating Structural Modifications with Photophysical Performance

The photophysical characteristics of 2-aryl-3H-indol-3-ones are intricately linked to their molecular structure. By systematically altering different parts of the molecule, researchers can fine-tune its absorption, emission, and sensitivity to the environment.

The electronic nature and position of substituents on the 2-aryl-3H-indol-3-one scaffold have a profound effect on its spectroscopic properties. The core structure possesses a strong intramolecular charge transfer (ICT) character, which can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions.

Studies on analogous aromatic systems demonstrate that the introduction of EDGs, such as dimethylamino (-N(CH₃)₂) or methoxy (-OCH₃) groups, generally leads to a bathochromic (red) shift in both the absorption and emission spectra. srce.hrnih.gov This is because these groups increase the electron density of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. nih.gov Conversely, attaching EWGs like nitro (-NO₂) or chloro (-Cl) groups can cause a hypsochromic (blue) shift or a smaller bathochromic shift, depending on their position and the solvent environment. srce.hrnih.gov

The impact of substituents is highly dependent on their position. For instance, in related heterocyclic systems, substituents placed at the para-position of a phenyl ring tend to have a more significant impact on the electronic properties than those at the meta-position, due to more effective resonance delocalization. nih.govmdpi.com The fluorescence quantum yield is also sensitive to substitution; compounds with strong donor groups like dimethylamino often exhibit higher quantum yields. srce.hr

Below is a data table summarizing the expected impact of various substituents on the photophysical properties of a generic indole-based chromophore, based on established principles.

| Substituent (R) | Position | Electronic Nature | Expected Effect on λmax (Absorption/Emission) | Expected Effect on Quantum Yield (Φf) |

| -N(CH₃)₂ | para | Strong EDG | Significant Bathochromic Shift | Increase |

| -OCH₃ | para | Moderate EDG | Bathochromic Shift | Increase |

| -CH₃ | para | Weak EDG | Minor Bathochromic Shift | Minor Increase |

| -H | - | Neutral | Reference | Reference |

| -Cl | para | Weak EWG | Minor Hypsochromic/Bathochromic Shift | Decrease |

| -NO₂ | para | Strong EWG | Hypsochromic or small Bathochromic Shift | Significant Decrease |

This table provides generalized trends based on principles observed in similar dye systems.

The geometry of the conjugated pathway is also critical. A more planar molecular structure facilitates better π-electron delocalization, which enhances the ICT character and leads to red-shifted spectra and potentially higher oscillator strengths. nih.gov Conversely, introducing bulky groups that cause steric hindrance and force the molecule into a non-planar conformation can disrupt conjugation, leading to a blue shift and reduced fluorescence intensity. nih.gov The strategic introduction of different π-linkers, such as thiophene or furan rings, can also be used to modulate the electronic and photophysical properties, offering a route to fine-tune the chromophore for specific applications. researchgate.net

Rational Design Principles for Functional Indole (B1671886) Chromophores

Rational design involves the deliberate construction of molecules with predefined properties. For indole chromophores, this often revolves around optimizing the donor-π-acceptor framework and engineering specific sensitivities to external stimuli.

The 2-(4-(dimethylamino)phenyl)-3H-indol-3-one framework is a classic example of a Donor-π-Acceptor (D-π-A) system. In this architecture, the dimethylaminophenyl group acts as the electron donor (D), the indol-3-one (B1248957) core functions as the electron acceptor (A), and the bond connecting them serves as the π-bridge. The efficiency of the ICT process, which governs the photophysical properties, is highly dependent on the strength of the donor and acceptor components and the nature of the π-bridge. researchgate.netnih.gov

Optimization strategies include:

Enhancing Donor Strength: Replacing the dimethylamino group with stronger donors like a julolidinyl group can increase the HOMO energy level, leading to a more pronounced red shift and enhanced two-photon absorption cross-sections. nih.gov

Modifying Acceptor Strength: The acceptor strength of the indol-3-one core can be modified by introducing electron-withdrawing substituents onto the indole ring itself.